![molecular formula C21H17N3O3S B4326207 8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4326207.png)
8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one
説明
8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one, also known as DPAQ, is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is not fully understood. However, it has been suggested that 8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one exerts its antiproliferative effects by inhibiting the activity of DNA topoisomerase I, an enzyme that is essential for DNA replication and cell division. 8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one may also induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has been shown to have several biochemical and physiological effects. Studies have demonstrated that 8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one can induce DNA damage, inhibit cell cycle progression, and modulate the expression of various genes involved in cell proliferation and apoptosis. 8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of 8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is its potent antiproliferative activity against various cancer cell lines. 8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is also relatively easy to synthesize, which makes it a useful tool for studying the mechanism of action and potential therapeutic applications. However, 8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has some limitations for lab experiments. For example, 8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is highly insoluble in water, which can make it difficult to administer in vivo. Additionally, 8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has been shown to have some toxicity in animal models, which may limit its clinical use.
将来の方向性
There are several potential future directions for research on 8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one. One area of interest is the development of more water-soluble derivatives of 8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one that can be more easily administered in vivo. Another potential direction is the investigation of 8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of 8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one and its potential applications in other disease areas, such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, 8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is a chemical compound that has shown promise as a potential anticancer agent. Its potent antiproliferative activity, ability to induce apoptosis, and inhibition of angiogenesis make it an attractive candidate for further study. While there are some limitations to its use in lab experiments and potential toxicity concerns, there are also several potential future directions for research on 8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one.
科学的研究の応用
8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has been extensively studied for its potential applications in cancer treatment. Studies have shown that 8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. 8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
特性
IUPAC Name |
8-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)pyrido[1,2-a]quinazolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-21-17-14-16(10-11-19(17)23-12-4-3-9-20(23)22-21)28(26,27)24-13-5-7-15-6-1-2-8-18(15)24/h1-4,6,8-12,14H,5,7,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJIHTHTTYKUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC4=C(C=C3)N5C=CC=CC5=NC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2'-amino-7'-methyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4326125.png)
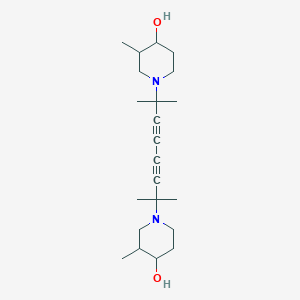
![4-(5-fluoro-1-methyl-1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4326131.png)
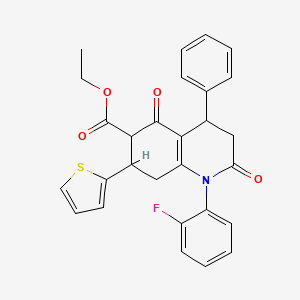
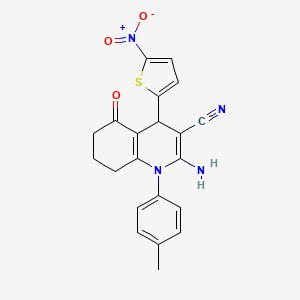
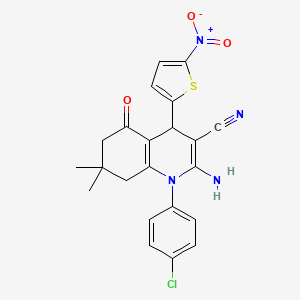

![6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4326153.png)
![4-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide](/img/structure/B4326157.png)
![4-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B4326175.png)
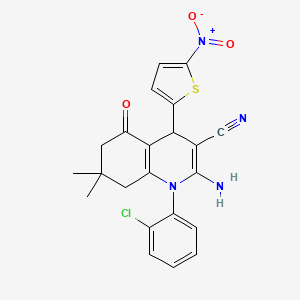


![9-chloro-N,N-diethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B4326212.png)